methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a strained four-membered ring with three key substituents: an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a methyl ester (-COOCH₃), all appended to the cyclobutane ring. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic intermediates in pharmaceutical applications.
Properties
IUPAC Name |
methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(8)2-5(3-7)4-9;/h5,9H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOFOZFNRKKIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780689-03-3 | |
| Record name | methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and recrystallization. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 1-carboxy-3-(hydroxymethyl)cyclobutane-1-carboxylate.
Reduction: Formation of methyl 1-amino-3-(hydroxymethyl)cyclobutane.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Its cyclobutane structure allows for various chemical transformations, making it a precursor for more complex molecules.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | The compound can undergo nucleophilic substitutions, introducing new functional groups. |
| Oxidation and Reduction | It can be oxidized or reduced to modify its functional groups for specific applications. |
Biochemical Applications
In biological research, this compound is utilized to explore enzyme interactions and metabolic pathways. Its structural characteristics enable it to act as both a substrate and an inhibitor in biochemical assays.
- Enzyme Interaction Studies : The compound's ability to modulate enzyme activity makes it a candidate for studying catalytic mechanisms.
- Metabolic Pathway Analysis : It can be employed to trace metabolic pathways involving amino acids and related compounds.
Medicinal Chemistry
The potential therapeutic applications of this compound are notable:
- Drug Development : Its interaction with biological targets positions it as a candidate for developing novel therapeutic agents.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Research has demonstrated that related cyclobutane compounds exhibit effectiveness against various bacterial strains. The structural features of these compounds may disrupt bacterial cell membranes or inhibit essential metabolic processes.
Cytotoxicity Studies
Several studies have investigated the compound's effects on cancer cells:
- In vitro assays have shown significant apoptosis induction in breast cancer cell lines (e.g., MDA-MB-231) when treated with the compound at varying concentrations.
- The ability to induce cell cycle arrest has been noted, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in covalent bonding with active sites, altering the function of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous cyclobutane and cycloalkane derivatives, focusing on molecular properties, substituent effects, and applications.
Structural Analogues
2.1.1. 1-Amino-3-(Hydroxymethyl)Cyclobutane-1-Carboxylic Acid Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₃
- Molecular Weight : 181.62 g/mol
- Key Differences : Replaces the methyl ester with a carboxylic acid (-COOH), increasing polarity and reducing lipophilicity. This impacts solubility and bioavailability, making it less suitable for passive membrane diffusion compared to the ester form.
2.1.2. Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : ~177.63 g/mol
- Key Differences: Substitutes the hydroxymethyl group with a methylamino (-NHCH₃) group.
2.1.3. 1-Amino-3-(Benzyloxy)Cyclobutanecarboxylic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₃
- Molecular Weight : 257.71 g/mol
- Key Differences : Incorporates a hydrophobic benzyloxy (-OCH₂Ph) group instead of hydroxymethyl. This modification significantly increases molecular weight and lipophilicity, favoring applications requiring enhanced membrane permeability.
2.1.4. Methyl trans-3-(Aminomethyl)Cyclobutane-1-Carboxylate Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : ~177.63 g/mol
- Key Differences: Features an aminomethyl (-CH₂NH₂) substituent. The primary amine offers distinct reactivity (e.g., in Schiff base formation) compared to the hydroxymethyl group.
Physicochemical and Functional Properties
Biological Activity
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.18 g/mol |
| CAS Number | 1781296-93-2 |
| Solubility | Soluble in various solvents |
| IUPAC Name | Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate; hydrochloride |
This compound exerts its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, which can modulate enzyme activity or receptor signaling pathways. This interaction can lead to various biochemical responses, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that this compound may have several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Neuroprotective Effects : Some studies indicate that it could protect neuronal cells from oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound showed promising results against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate antibacterial activity.
Case Study 2: Enzyme Interaction
In an investigation focused on enzyme interactions, the compound was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The IC50 value was reported at 75 µM, suggesting a moderate level of inhibition that could have implications for conditions like Alzheimer's disease.
Case Study 3: Neuroprotection
Research exploring neuroprotective effects revealed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The compound demonstrated a protective effect at concentrations as low as 10 µM.
Applications in Pharmaceutical Development
Given its biological activities, this compound is being evaluated for potential applications in drug development. Its unique structure allows it to serve as a scaffold for designing new therapeutic agents targeting various diseases, including:
- Neurodegenerative Diseases : Due to its neuroprotective properties.
- Infectious Diseases : As a potential antimicrobial agent.
Q & A
Synthetic Pathways and Optimization
Basic Question : What are the common synthetic routes for preparing methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride? Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by functionalization. For example, cyclobutane precursors like 1-chloro-3-hydroxymethylcyclobutane (CAS 15963-47-0) can serve as intermediates . Subsequent steps may include nucleophilic substitution for amine introduction, esterification with methanol under acidic conditions, and final hydrochloride salt formation. Key challenges include controlling stereochemistry and minimizing ring strain-induced side reactions.
Advanced Question : How can stereochemical control be achieved during cyclobutane functionalization in this compound? Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or enantioselective catalysis. For instance, cis/trans isomerism in cyclobutane derivatives (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride, CAS 1523606-23-6) is resolved using chiral HPLC or enzymatic resolution . Computational modeling (e.g., DFT) can predict thermodynamic stability of stereoisomers, guiding reaction conditions (temperature, solvent polarity) to favor desired configurations .
Analytical Characterization Challenges
Basic Question : Which spectroscopic techniques are critical for characterizing this compound? Methodological Answer :
- NMR : , , and 2D-COSY spectra confirm cyclobutane ring integrity and substituent positions. Hydroxymethyl protons (~δ 3.5–4.0 ppm) and amine protons (~δ 1.5–2.5 ppm) are diagnostic.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., theoretical MW calculated from CHClNO) and fragmentation patterns .
- XRD : Resolves crystal structure, critical for confirming stereochemistry .
Advanced Question : How can conflicting data on solubility and stability be resolved? Methodological Answer : Contradictions in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or salt dissociation. Use dynamic light scattering (DLS) to assess aggregation, or perform pH-dependent solubility studies. Stability under storage (e.g., hygroscopicity) is tested via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Applications in Drug Discovery
Basic Question : What makes this compound a viable candidate for medicinal chemistry studies? Methodological Answer : The cyclobutane core introduces conformational rigidity, enhancing target binding selectivity. The hydroxymethyl group enables prodrug derivatization (e.g., esterase-sensitive linkages), while the amine facilitates salt formation for improved bioavailability .
Advanced Question : How does the cyclobutane scaffold influence pharmacokinetic properties? Methodological Answer : Cyclobutane’s strained ring system increases metabolic stability by resisting cytochrome P450 oxidation. However, steric hindrance may reduce membrane permeability. LogP calculations (via HPLC retention times) and Caco-2 cell assays assess absorption. Compare with analogues like 3-cyclopropylpropan-1-amine hydrochloride (CAS 1217126-76-5) to isolate ring strain effects .
Safety and Handling in Laboratory Settings
Basic Question : What safety protocols are recommended for handling this compound? Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .
- Storage : Desiccated at 2–8°C in amber vials to prevent hydrolysis .
Advanced Question : How can degradation products be identified and mitigated during experimental workflows? Methodological Answer : Degradation pathways (e.g., ester hydrolysis to carboxylic acid) are tracked via LC-MS. Stabilize the compound by buffering reaction media (pH 4–6) or using anhydrous solvents. For long-term storage, lyophilization in inert atmospheres (argon) reduces oxidative decomposition .
Data Contradictions and Reproducibility
Advanced Question : How to address discrepancies in reported synthetic yields? Methodological Answer : Yield variations often stem from impurity profiles (e.g., unreacted starting materials). Use orthogonal purification: flash chromatography (silica gel) followed by recrystallization (ethanol/water). Quantify purity via -NMR integration or qNMR with internal standards. Cross-validate with independent labs using identical protocols (e.g., reagent batches, glassware drying methods) .
Computational Modeling for Mechanistic Insights
Advanced Question : Which computational tools predict the compound’s interaction with biological targets? Methodological Answer :
- Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., proteases) using the cyclobutane’s rigidity to anchor binding.
- MD Simulations (GROMACS) : Simulate conformational dynamics in aqueous vs. lipid environments to assess membrane penetration .
- QM/MM : Evaluate electronic effects of the hydroxymethyl group on hydrogen-bonding networks .
Stability Under Experimental Conditions
Basic Question : What conditions destabilize this compound during reactions? Methodological Answer : Avoid strong bases (induce ester hydrolysis) or high temperatures (>80°C, risk of cyclobutane ring opening). Reaction media should be degassed to prevent oxidation of the amine group .
Advanced Question : How to design kinetic studies for degradation pathways? Methodological Answer : Use Arrhenius plots by incubating the compound at 25°C, 40°C, and 60°C in buffered solutions. Sample at intervals (0, 24, 48 hrs) and quantify degradation via UPLC-MS. Fit data to first-order kinetics to calculate activation energy () and shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
